4-Fluoro-3-methoxy-2-(trifluoromethyl)pyridine
CAS No.: 1227581-11-4
VCID: VC2744535
Molecular Formula: C7H5F4NO
Molecular Weight: 195.11 g/mol
* For research use only. Not for human or veterinary use.

Description |
4-Fluoro-3-methoxy-2-(trifluoromethyl)pyridine is a fluorinated pyridine derivative that has garnered significant attention in various fields, particularly in pharmaceuticals and agrochemicals. This compound features a trifluoromethyl group, a fluorine atom, and a methoxy group attached to a pyridine ring, contributing to its unique chemical properties and biological activities. Synthesis MethodsThe synthesis of 4-Fluoro-3-methoxy-2-(trifluoromethyl)pyridine can be achieved through various methodologies, primarily involving the introduction of fluorinated groups into the pyridine ring. Common methods include fluorination reactions, which introduce fluorine atoms into the pyridine ring under controlled conditions.
Applications and Biological ActivityThis compound finds applications primarily in pharmaceuticals and agrochemicals due to its unique electronic properties and biological activities. The trifluoromethyl group significantly influences its reactivity and biological activity, making it a valuable intermediate in drug development.
Research Findings and ImplicationsResearch indicates that modifications in the trifluoromethyl position can lead to significant changes in biological activity, highlighting the importance of structural nuances in drug design. The compound's reactivity is influenced by the presence of both electron-withdrawing and electron-donating groups, allowing it to participate in various chemical reactions under specific conditions.
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CAS No. | 1227581-11-4 | ||||||||||||||||||
Product Name | 4-Fluoro-3-methoxy-2-(trifluoromethyl)pyridine | ||||||||||||||||||
Molecular Formula | C7H5F4NO | ||||||||||||||||||
Molecular Weight | 195.11 g/mol | ||||||||||||||||||
IUPAC Name | 4-fluoro-3-methoxy-2-(trifluoromethyl)pyridine | ||||||||||||||||||
Standard InChI | InChI=1S/C7H5F4NO/c1-13-5-4(8)2-3-12-6(5)7(9,10)11/h2-3H,1H3 | ||||||||||||||||||
Standard InChIKey | CSLULTBFDNUIKH-UHFFFAOYSA-N | ||||||||||||||||||
SMILES | COC1=C(C=CN=C1C(F)(F)F)F | ||||||||||||||||||
Canonical SMILES | COC1=C(C=CN=C1C(F)(F)F)F | ||||||||||||||||||
PubChem Compound | 118704310 | ||||||||||||||||||
Last Modified | Aug 16 2023 |
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